



# Application Notes and Protocols for NBI-98782 in Rodent Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

NBI-98782, the active metabolite of valbenazine, is a selective, reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a crucial transporter responsible for packaging monoamine neurotransmitters—such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—into presynaptic vesicles for subsequent release.[1][3] By inhibiting VMAT2, NBI-98782 reduces the vesicular loading of these monoamines, leading to a decrease in their synaptic release. This mechanism of action has established valbenazine as an effective treatment for tardive dyskinesia.[2]

Recent preclinical evidence suggests that **NBI-98782** may also have potential therapeutic applications in the treatment of psychosis. Studies in rodent models have demonstrated its ability to attenuate psychosis-like behaviors induced by pharmacological agents such as phencyclidine (PCP) and amphetamine (AMPH).[1][4] These models are widely used to screen for potential antipsychotic efficacy. **NBI-98782** has been shown to suppress the hyperlocomotion induced by these agents, a common behavioral proxy for the positive symptoms of psychosis.[1][4] Furthermore, **NBI-98782** modulates the efflux of key neurotransmitters implicated in the pathophysiology of schizophrenia in brain regions such as the medial prefrontal cortex (mPFC) and dorsal striatum (dSTR).[1]

These application notes provide a comprehensive overview of the use of **NBI-98782** in preclinical rodent models of psychosis, including detailed experimental protocols and data



presentation guidelines.

### **Mechanism of Action: VMAT2 Inhibition**

**NBI-98782** exerts its effects by binding to VMAT2 and inhibiting its function. This leads to a reduction in the concentration of monoamines within synaptic vesicles. The monoamines that remain in the cytoplasm are subsequently metabolized by enzymes such as monoamine oxidase (MAO), resulting in a net decrease in the amount of neurotransmitter available for release upon neuronal firing. This presynaptic depletion of dopamine is thought to underlie its therapeutic effects in hyperdopaminergic conditions.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. scholars.northwestern.edu [scholars.northwestern.edu]







- 2. Valbenazine for the Treatment of Adults with Tardive Dyskinesia PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Effects of NBI-98782, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for NBI-98782 in Rodent Models of Psychosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560173#using-nbi-98782-in-rodent-models-of-psychosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com